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molecular formula C8H5F5N2O B8797820 2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide

2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide

Cat. No. B8797820
M. Wt: 240.13 g/mol
InChI Key: VYYGIBIHKAKDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211232B1

Procedure details

Into an SUS reaction vessel was placed a mixed solvent of 1.5 L of methanol-water (volume ratio 1:2, tap water was used as water) into which 99.09 g (1.50 mol) of 50% hydroxylamine aqueous solution and 198 mg (1.00 mmol) of o-phenanthroline were dissolved beforehand. Into the mixed solvent was added 103.56 g (500 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temprature stood at 60° C. for 7 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 78.9%) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 9.0%).
Quantity
103.56 g
Type
reactant
Reaction Step One
Quantity
99.09 g
Type
reactant
Reaction Step Two
Quantity
198 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].C1C=NC2C3N=CC=CC=3C=CC=2C=1.[F:17][C:18]1[C:25]([F:26])=[CH:24][CH:23]=[C:22]([C:27]([F:30])([F:29])[F:28])[C:19]=1[C:20]#[N:21]>CO.O>[F:17][C:18]1[C:25]([F:26])=[CH:24][CH:23]=[C:22]([C:27]([F:30])([F:28])[F:29])[C:19]=1[C:20](=[N:1][OH:2])[NH2:21].[F:17][C:18]1[C:25]([F:26])=[CH:24][CH:23]=[C:22]([C:27]([F:30])([F:28])[F:29])[C:19]=1[C:20]([NH2:21])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
103.56 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Step Two
Name
Quantity
99.09 g
Type
reactant
Smiles
NO
Name
Quantity
198 mg
Type
reactant
Smiles
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an SUS reaction vessel was placed
CUSTOM
Type
CUSTOM
Details
was returned to room temperature

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211232B1

Procedure details

Into an SUS reaction vessel was placed a mixed solvent of 1.5 L of methanol-water (volume ratio 1:2, tap water was used as water) into which 99.09 g (1.50 mol) of 50% hydroxylamine aqueous solution and 198 mg (1.00 mmol) of o-phenanthroline were dissolved beforehand. Into the mixed solvent was added 103.56 g (500 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temprature stood at 60° C. for 7 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 78.9%) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 9.0%).
Quantity
103.56 g
Type
reactant
Reaction Step One
Quantity
99.09 g
Type
reactant
Reaction Step Two
Quantity
198 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].C1C=NC2C3N=CC=CC=3C=CC=2C=1.[F:17][C:18]1[C:25]([F:26])=[CH:24][CH:23]=[C:22]([C:27]([F:30])([F:29])[F:28])[C:19]=1[C:20]#[N:21]>CO.O>[F:17][C:18]1[C:25]([F:26])=[CH:24][CH:23]=[C:22]([C:27]([F:30])([F:28])[F:29])[C:19]=1[C:20](=[N:1][OH:2])[NH2:21].[F:17][C:18]1[C:25]([F:26])=[CH:24][CH:23]=[C:22]([C:27]([F:30])([F:28])[F:29])[C:19]=1[C:20]([NH2:21])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
103.56 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Step Two
Name
Quantity
99.09 g
Type
reactant
Smiles
NO
Name
Quantity
198 mg
Type
reactant
Smiles
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an SUS reaction vessel was placed
CUSTOM
Type
CUSTOM
Details
was returned to room temperature

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211232B1

Procedure details

Into an SUS reaction vessel was placed a mixed solvent of 1.5 L of methanol-water (volume ratio 1:2, tap water was used as water) into which 99.09 g (1.50 mol) of 50% hydroxylamine aqueous solution and 198 mg (1.00 mmol) of o-phenanthroline were dissolved beforehand. Into the mixed solvent was added 103.56 g (500 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temprature stood at 60° C. for 7 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 78.9%) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 9.0%).
Quantity
103.56 g
Type
reactant
Reaction Step One
Quantity
99.09 g
Type
reactant
Reaction Step Two
Quantity
198 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].C1C=NC2C3N=CC=CC=3C=CC=2C=1.[F:17][C:18]1[C:25]([F:26])=[CH:24][CH:23]=[C:22]([C:27]([F:30])([F:29])[F:28])[C:19]=1[C:20]#[N:21]>CO.O>[F:17][C:18]1[C:25]([F:26])=[CH:24][CH:23]=[C:22]([C:27]([F:30])([F:28])[F:29])[C:19]=1[C:20](=[N:1][OH:2])[NH2:21].[F:17][C:18]1[C:25]([F:26])=[CH:24][CH:23]=[C:22]([C:27]([F:30])([F:28])[F:29])[C:19]=1[C:20]([NH2:21])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
103.56 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Step Two
Name
Quantity
99.09 g
Type
reactant
Smiles
NO
Name
Quantity
198 mg
Type
reactant
Smiles
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an SUS reaction vessel was placed
CUSTOM
Type
CUSTOM
Details
was returned to room temperature

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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